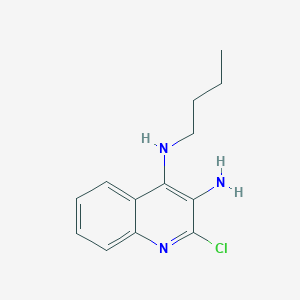

n4-Butyl-2-chloroquinoline-3,4-diamine

Description

N4-Butyl-2-chloroquinoline-3,4-diamine (C₁₃H₁₆ClN₃; molecular weight 249.74 g/mol) is a quinoline derivative characterized by a chloro-substituted quinoline core with a butylamine group at the N4 position. Its structure combines a planar aromatic system with a flexible aliphatic chain, which may influence its physicochemical properties and biological interactions. Quinoline derivatives are historically significant in medicinal chemistry due to their diverse pharmacological applications, including antimalarial, anticancer, and immunomodulatory activities .

Properties

Molecular Formula |

C13H16ClN3 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

4-N-butyl-2-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C13H16ClN3/c1-2-3-8-16-12-9-6-4-5-7-10(9)17-13(14)11(12)15/h4-7H,2-3,8,15H2,1H3,(H,16,17) |

InChI Key |

IVBNBYJFBYVFEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N4-Butyl-2-chloroquinoline-3,4-diamine with two structurally related compounds from the Pharmaffiliates impurity catalog:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₃H₁₆ClN₃ | 249.74 | -Cl at C2; -NH₂ at C3, C4; butyl at N4 | Baseline for comparison |

| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | C₁₅H₁₇N₃O | 255.32 | -OCH₃ at C4; imidazo ring fused to quinoline | Methoxy group enhances polarity; fused imidazole ring alters aromaticity |

| 2-Chloro-N4-isobutylquinoline-3,4-diamine | C₁₃H₁₆ClN₃ | 249.74 | -Cl at C2; -NH₂ at C3, C4; isobutyl at N4 | Branched isobutyl chain may affect solubility and steric interactions |

Key Observations:

Substituent Effects: The chloro group at C2 is conserved across this compound and 2-Chloro-N4-isobutylquinoline-3,4-diamine, likely contributing to electron-withdrawing effects and influencing reactivity. In contrast, 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline replaces chlorine with a methoxy group, increasing hydrophilicity . Alkyl Chain Branching: The linear butyl chain in this compound vs. the branched isobutyl group in its isomer may lead to differences in membrane permeability or binding pocket compatibility .

Research Findings and Pharmacological Implications

- AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine analogs demonstrate inhibitory activity against AKT1 (a serine/threonine kinase implicated in cancer), suggesting that chloro-quinoline diamines may interact with kinase domains .

- Immunomodulatory Potential: Imiquimod, a structurally related imidazoquinoline, activates Toll-like receptor 7 (TLR7), indicating that modifications to the quinoline core (e.g., imidazole fusion) can significantly alter immune signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.